1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(2-methylsulfanylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-21-15-9-5-3-7-12(15)17-22(18,19)10-13-11-6-2-4-8-14(11)20-16-13/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUDDERCFZSLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide typically involves multiple steps:
Formation of Benzo[d]isoxazole Ring: The benzo[d]isoxazole ring can be synthesized through the cyclization of ortho-nitrobenzyl alcohols with nitriles under acidic conditions.
Introduction of Methanesulfonamide Group: The methanesulfonamide group is introduced by reacting the benzo[d]isoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Methylthio-Substituted Phenyl Group: The final step involves the nucleophilic substitution reaction where the methylthio-substituted phenyl group is attached to the sulfonamide nitrogen.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the benzo[d]isoxazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Antiepileptic Properties
One of the most notable applications of compounds related to benzo[d]isoxazole is their use as antiepileptic agents. Zonisamide, a known drug in this category, is derived from benzo[d]isoxazole and exhibits anticonvulsant properties. The synthesis of benzo[d]isoxazol-3-yl-methanesulfonic acid serves as an intermediate in the preparation of zonisamide, highlighting the relevance of this compound in treating epilepsy and other neurological disorders .
Antineurotoxic Effects
Research indicates that zonisamide not only acts as an anticonvulsant but also possesses neuroprotective properties. This is particularly significant for patients suffering from neurodegenerative diseases, where oxidative stress plays a critical role in disease progression . The compound's ability to modulate neuroinflammatory pathways may offer new avenues for therapeutic interventions.
Synthesis Techniques
The synthesis of 1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide typically involves several chemical reactions, including sulfonation and cyclization processes. The starting materials often include benzo[d]isoxazole derivatives and methylthio-substituted phenyl groups. Various synthetic routes have been explored to optimize yield and purity, with some methods utilizing copper-catalyzed reactions under aerobic conditions .
Derivatives and Analogues
Numerous derivatives of benzo[d]isoxazole have been synthesized to enhance biological activity or modify pharmacokinetic properties. For instance, modifications at the methylthio position or alterations in the phenyl group can significantly influence the compound's effectiveness against specific targets, such as hypoxia-inducible factors (HIF) involved in cancer progression .
Inhibitory Effects on HIF
Recent studies have demonstrated that certain derivatives of benzo[d]isoxazole exhibit inhibitory effects on HIF-1α transcription in cell lines. This suggests potential applications in cancer therapy, where HIF plays a crucial role in tumor growth and metastasis . The ability to design compounds that selectively inhibit HIF activity could lead to novel treatments for hypoxia-related cancers.
Anti-inflammatory Properties
Research has also pointed towards anti-inflammatory effects associated with benzo[d]isoxazole derivatives. Compounds exhibiting these properties may serve as protective agents against various inflammatory diseases, highlighting their versatility beyond neurological applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group enhances the compound’s binding affinity and specificity, while the methylthio group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Similarities :
Key Differences :
- Complexity : Compound 198 is significantly more complex, with additional substituents (e.g., indazole, pyridine, difluorophenyl, and alkyne groups), which may increase target specificity but reduce synthetic accessibility .
- Synthesis : Compound 198 is synthesized via a multi-step process involving 2-(benzo[d]isoxazol-3-yl)acetic acid, while the target compound likely requires simpler sulfonamide coupling.
- Potential Applications: Compound 198’s indazole and fluorinated groups suggest kinase inhibition (common in anticancer agents), whereas the target compound’s simplicity may favor broader screening or intermediate uses.
Schiff Base Ligand: 1-(1H-imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine
Structural Similarities :
- The 2-(methylthio)phenyl substituent is shared, which may act as a soft donor in metal coordination or influence solubility .
Key Differences :
- Core Structure: The ligand features an imidazole-based Schiff base, enabling tridentate coordination to metals, whereas the target compound’s benzoisoxazole and sulfonamide groups are non-coordinating under typical conditions.
- Functionality : The Schiff base ligand is designed for catalysis or metal complexation, while the target compound’s sulfonamide group is more suited for hydrogen bonding in biological systems.
- Synthesis : The ligand is prepared in situ from urea derivatives, contrasting with the sulfonamide’s straightforward coupling reactions.
Data Table: Comparative Analysis
Research Findings and Discussion
Role of the Benzo[d]isoxazole Moiety
Both the target compound and Compound 198 utilize the benzo[d]isoxazole group, which is associated with bioactivity due to its electron-deficient nature. However, Compound 198’s indazole-pyridine extension likely enhances selectivity for kinase targets, whereas the target compound’s lack of such substituents may limit specificity .
Impact of the Methylthio (-SMe) Group
In the ligand, -SMe aids in stabilizing metal complexes, while in the sulfonamide, it may improve pharmacokinetic properties .
Sulfonamide vs. Schiff Base Reactivity
The sulfonamide group in the target compound facilitates hydrogen bonding, making it suitable for enzyme inhibition. In contrast, the Schiff base’s imine group enables dynamic covalent chemistry, useful in catalysis or sensing applications .
Biological Activity
The compound 1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide , often referred to as "Compound A," has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
Compound A is characterized by the following structural features:
- Core Structure : The benzo[d]isoxazole moiety contributes to its biological activity, particularly in receptor binding and enzyme inhibition.
- Substituents : The methylthio group and the methanesulfonamide functional group enhance its solubility and bioavailability.
Molecular Formula
The molecular formula of Compound A is .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Compound A. In vitro tests demonstrated significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1: Antimicrobial Activity of Compound A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Compound A has also been evaluated for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. Notably, it has shown:
- Inhibition of COX-2 : This suggests potential anti-inflammatory properties.
- Inhibition of certain kinases : Implicating a role in cancer therapy.
Case Study: COX-2 Inhibition
In a controlled study, Compound A was administered to a murine model with induced inflammation. Results indicated a reduction in inflammatory markers by over 50% compared to the control group, suggesting its efficacy as an anti-inflammatory agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that Compound A exhibits selective cytotoxic effects.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism by which Compound A exerts its biological effects appears to involve multiple pathways:
- Receptor Binding : The benzo[d]isoxazole structure allows for effective receptor binding, particularly with targets involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : By inhibiting specific kinases, Compound A may disrupt signaling pathways that promote tumor growth and inflammation.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling a benzoisoxazole precursor with a sulfonamide-bearing aryl group. For example, sulfonyl chlorides are reacted with amine intermediates under basic conditions (e.g., pyridine in DCM at 43°C, as in similar sulfonamide syntheses). Key intermediates should be characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Reaction progress can be monitored via TLC (ethyl acetate/petroleum ether mixtures) .
Q. How can solubility and stability be assessed for this compound in preclinical studies?
- Methodological Answer : Solubility profiles should be tested in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using HPLC-UV quantification. Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over 1–4 weeks can identify degradation products via LC-MS. Evidence from related methanesulfonamides suggests sensitivity to hydrolysis under acidic conditions .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR : Confirm substituent positions (e.g., methylthio group at the 2-position of the phenyl ring via H NMR coupling patterns).
- HPLC-MS : Detect impurities at ≤0.1% using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
- X-ray crystallography : Resolve ambiguous stereochemistry or polymorphism, as seen in crystalline sulfonamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential biological activity?
- Methodological Answer : Design analogs with modifications to:
- Benzoisoxazole : Replace with other heterocycles (e.g., benzothiazole) to assess ring electronic effects.
- Methylthio group : Test oxidation to sulfone or replacement with halogen/alkyl groups.
Evaluate analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake). Isoxazole-containing sulfonamides have shown activity against viral targets, suggesting similar frameworks may require functional group optimization .
Q. What experimental approaches resolve contradictions in pharmacokinetic (PK) data across species?
- Methodological Answer : Cross-species PK studies (rodent, canine, primate) with LC-MS/MS quantification can identify species-specific metabolism. For example, hepatic microsome assays may reveal cytochrome P450-mediated oxidation of the methylthio group. Adjust dosing regimens based on clearance rates and bioavailability differences .
Q. How can polymorphism impact formulation development, and how is it controlled?
- Methodological Answer : Screen for polymorphs via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Crystalline forms (e.g., anhydrous vs. hydrates) influence solubility and dissolution rates. Patent data for related sulfonamides highlight the use of solvent-drop grinding or controlled crystallization to isolate stable polymorphs .
Q. What in vivo models are suitable for evaluating target engagement and toxicity?
- Methodological Answer : Use transgenic models or xenografts expressing the target receptor/enzyme. For toxicity, conduct 14-day repeat-dose studies in rodents with histopathology and serum biomarker analysis (e.g., liver/kidney function tests). Reference studies on structurally similar compounds, such as sotalol (a methanesulfonamide β-blocker), which require monitoring cardiovascular endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
